4-(Propoxymethyl)benzaldehyde 4-(Propoxymethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13549247
InChI: InChI=1S/C11H14O2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h3-6,8H,2,7,9H2,1H3
SMILES: CCCOCC1=CC=C(C=C1)C=O
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

4-(Propoxymethyl)benzaldehyde

CAS No.:

Cat. No.: VC13549247

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Propoxymethyl)benzaldehyde -

Specification

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 4-(propoxymethyl)benzaldehyde
Standard InChI InChI=1S/C11H14O2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h3-6,8H,2,7,9H2,1H3
Standard InChI Key DXXXEQFCKKKIIY-UHFFFAOYSA-N
SMILES CCCOCC1=CC=C(C=C1)C=O
Canonical SMILES CCCOCC1=CC=C(C=C1)C=O

Introduction

4-(Propoxymethyl)benzaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is characterized by the presence of a propoxymethyl group attached to the benzene ring at the para position relative to the aldehyde functional group. The molecular formula for this compound is C11H14O2, and its molecular weight is approximately 178.23 g/mol .

Synthesis Methods

The synthesis of 4-(Propoxymethyl)benzaldehyde typically involves the alkylation of benzaldehyde derivatives with propoxymethyl chloride in the presence of a base. This method allows for the introduction of the propoxymethyl group onto the benzene ring.

  • Alkylation Method: This involves reacting benzaldehyde with propoxymethyl chloride in a suitable solvent, often in the presence of a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

  • Alternative Approaches: Other methods might include the use of different starting materials or catalysts to improve yield and efficiency.

Chemical Reactions and Applications

4-(Propoxymethyl)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and condensation reactions. These reactions are crucial for synthesizing more complex organic molecules and pharmaceuticals.

Reaction TypeDescription
OxidationThe aldehyde group can be oxidized to form the corresponding carboxylic acid.
ReductionThe aldehyde group can be reduced to form the corresponding alcohol.
CondensationCan participate in condensation reactions to form imines or other derivatives.

Comparison with Similar Compounds

Compounds similar to 4-(Propoxymethyl)benzaldehyde include other substituted benzaldehydes, such as 3-fluoro-4-(propoxymethyl)benzaldehyde, which features a fluorine atom at the meta position. The presence of fluorine can enhance biological activity and chemical stability.

CompoundStructure FeaturesUnique Aspects
3-Fluoro-4-(propoxymethyl)benzaldehydeFluorine at meta positionEnhanced reactivity and biological activity
4-FluorobenzaldehydeFluorine at para positionCommonly used in organic synthesis

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